molecular formula C18H19N7O B2932814 (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone CAS No. 1396816-16-2

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2932814
CAS No.: 1396816-16-2
M. Wt: 349.398
InChI Key: VIQMDQOEPCJUCA-UHFFFAOYSA-N
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Description

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone is a synthetic bis-heterocyclic compound of significant interest in medicinal chemistry and pre-clinical research. Its molecular structure integrates a phenyl-tetrazole moiety and a piperazine ring linked to a pyridine group, forming a hybrid scaffold. Such bis-heterocyclic frameworks are frequently encountered in pharmaceutically relevant substances and are known to display enhanced biological activity compared to their individual components . Tetrazole-containing compounds are often explored for their potential bioisosteric properties, while the piperazine ring is a common pharmacophore that can contribute to binding with biological targets. The specific arrangement of these heterocycles makes this compound a valuable scaffold for the design and development of novel therapeutic agents. Potential research applications for this compound are primarily found in early-stage drug discovery. It may serve as a key intermediate in the synthesis of more complex molecules or as a lead compound for optimizing activity against various disease pathways. Hybrid structures incorporating similar tetrazole and piperazine elements have been investigated as inhibitors of specific enzymes, such as autotaxin, a promising target in oncology . Furthermore, bis-heterocyclic compounds, in general, have demonstrated considerable efficacy in anticancer research, making this compound a candidate for inclusion in cellular screening assays . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQMDQOEPCJUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone , with CAS number 1396816-16-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N7OC_{18}H_{19}N_{7}O with a molecular weight of 349.4 g/mol . Its structure features a tetrazole ring, which is known for its diverse biological activities, and a piperazine moiety that contributes to its pharmacological profile .

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds often exhibit antimicrobial properties. For instance, the related compound Tedizolid , which shares structural similarities, has demonstrated significant antibacterial activity against Gram-positive bacteria . The tetrazole ring's electron-withdrawing nature may enhance the compound's ability to disrupt bacterial cell wall synthesis.

The precise mechanisms through which (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit Na+/K(+)-ATPase activity, leading to altered ion homeostasis in cancer cells .

In Vitro Studies

In vitro experiments have been conducted to assess the growth inhibitory effects of related tetrazole derivatives on various cancer cell lines. For example, studies have reported IC50 values indicating effective concentrations required to inhibit cell proliferation significantly. These studies often highlight structure-activity relationships (SAR) that inform modifications to enhance efficacy .

Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntibacterialTedizolidEffective against Gram-positive bacteria
AnticancerPiperazine derivativesGrowth inhibition in cancer cell lines
Enzyme InhibitionThiazole derivativesInhibition of Na+/K(+)-ATPase

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Motifs

Table 1: Key Structural Differences Among Analogs
Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Tetrazole + Piperazine + Methanone Pyridin-4-ylmethyl on piperazine Under investigation -
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole + Piperidine + Ethanone Piperidine (saturated 6-membered ring) Antiproliferative (preliminary)
Tetrazole-thio-piperazinyl sulfonyl ethanones Tetrazole + Piperazine + Sulfonyl + Thioether Sulfonyl groups on piperazine Antiproliferative
Allylpiperazine-tetrazole ethanones Tetrazole + Allylpiperazine + Ethanone Allyl group on piperazine Potential CNS activity
Teneligliptin (DPP-4 inhibitor) Piperazine + Pyrrolidinyl + Thiazolidinone 3-Methyl-1-phenyl-pyrazole Antidiabetic

Key Observations:

  • Piperazine vs. This may enhance interactions with charged or polar receptor sites .
  • Pyridinylmethyl vs. Sulfonyl/Allyl: The pyridinylmethyl group in the target compound introduces aromaticity and moderate lipophilicity, contrasting with the electron-withdrawing sulfonyl groups in or the reactive allyl group in . These differences influence solubility and metabolic stability .

Stability and Degradation Pathways

Key Degradation Risks for Piperazine-Tetrazole Compounds:

Basic Conditions: Cleavage of the methanone bridge or piperazine ring opening (observed in Teneligliptin degradation).

Thermal Stress: Potential decomposition of the tetrazole ring into amines or nitriles.

Oxidative Stress: Pyridinylmethyl groups may form N-oxides, altering bioavailability .

Q & A

Q. What are the established synthetic routes for synthesizing (2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a tetrazole derivative (e.g., 2-phenyl-2H-tetrazol-5-carboxylic acid) with a substituted piperazine (e.g., 4-(pyridin-4-ylmethyl)piperazine) via nucleophilic acyl substitution. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/DMAP) to form an acyl chloride or active ester intermediate.
  • Coupling under inert conditions (e.g., anhydrous DMF, nitrogen atmosphere) to minimize hydrolysis.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the methanone product.
    Critical factors affecting yield: stoichiometric ratio of reactants (1:1.2 for acyl chloride:amine), temperature control (0–5°C during activation, room temperature for coupling), and moisture exclusion .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1650–1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₂H₂₂N₈O: 446.19) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., tetrazole-piperazine dihedral angle ~75–85°) .

Advanced Questions

Q. How can researchers optimize reaction conditions to reduce side-product formation during synthesis?

Methodological Answer:

  • Controlled Chlorination : Use POCl₃ or SOCl₂ in dry toluene at 60–70°C to minimize over-chlorination, as seen in analogous tetrazole acylation reactions .
  • Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Ullmann-type couplings to enhance regioselectivity and reduce byproducts like N-alkylated piperazines .
  • Real-Time Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions (e.g., hydrolysis of the methanone group) dominate .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase target IC₅₀) with cellular viability tests (MTT assay) to distinguish direct target engagement from off-target effects .
  • Purity Validation : Quantify impurities (>98% purity via HPLC; C18 column, acetonitrile/water gradient) to rule out confounding bioactivity from degradation products .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., replacing pyridine with phenyl) to identify critical pharmacophores, as demonstrated in pyrazole-based SAR studies .

Q. How does the substitution pattern on the tetrazole and piperazine rings influence binding affinity to biological targets?

Methodological Answer:

  • Piperazine Substitution : Introducing pyridinylmethyl groups (vs. benzyl) enhances water solubility and hydrogen bonding with residues in kinase ATP-binding pockets (e.g., JAK2 inhibition) .
  • Tetrazole Electronics : Electron-withdrawing groups (e.g., nitro) on the tetrazole ring increase π-stacking with aromatic residues (e.g., in PDE inhibitors), while electron-donating groups (e.g., methyl) improve metabolic stability .

Q. What computational methods are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile sites (e.g., methanone C=O) to predict oxidation susceptibility .
  • Molecular Dynamics (MD) Simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots (e.g., pyridine N-oxidation) .

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